molecular formula C9H11F2NO B15097094 2-(2,6-Difluorophenyl)-2-(methylamino)ethanol

2-(2,6-Difluorophenyl)-2-(methylamino)ethanol

Cat. No.: B15097094
M. Wt: 187.19 g/mol
InChI Key: YPLUUHIQUAXBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11F2NO/c1-12-8(5-13)9-6(10)3-2-4-7(9)11/h2-4,8,12-13H,5H2,1H3

InChI Key

YPLUUHIQUAXBLK-UHFFFAOYSA-N

Canonical SMILES

CNC(CO)C1=C(C=CC=C1F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-(methylamino)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzaldehyde and methylamine.

    Reaction: The aldehyde group of 2,6-difluorobenzaldehyde undergoes a reductive amination with methylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2-(methylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2,6-difluorophenyl)-2-(methylamino)acetone.

    Reduction: Formation of 2-(2,6-difluorophenyl)-2-(methylamino)ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2-(methylamino)ethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2-(methylamino)ethanol involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter release or inhibition of specific enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Aromatic Ring

Halogen Substitution :
  • 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol (CAS N/A): Molecular Formula: C₁₄H₁₃Cl₂NO Key Differences: Chlorine substituents instead of fluorine; planar dichlorophenyl and ethanol moieties with intermolecular N–H···Cl hydrogen bonds . Crystal Data: Monoclinic (P21/c), a = 8.3521 Å, β = 107.18°, Z = 4 . Relevance: Chlorine’s larger atomic radius and higher electronegativity may enhance halogen bonding, influencing crystallinity and stability compared to fluorine analogs.
  • 2-(2,6-Difluorophenyl)-2-fluoroethanol (CAS N/A): Molecular Formula: C₈H₇F₃O Key Differences: Additional fluorine on the ethanol chain. This substitution likely increases lipophilicity and alters hydrogen-bonding capacity .
Functional Group Modifications :
  • 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid (CAS N/A): Molecular Formula: C₉H₅F₂NO₃ Key Differences: Oxoacetic acid replaces the ethanol and methylamino groups. The carboxylic acid group introduces acidity (pKa ~2–3), enhancing solubility in polar solvents .
  • N-(2,6-Dichlorobenzyl)ethanolamine (CAS 40172-05-2): Molecular Formula: C₉H₁₁Cl₂NO Key Differences: Dichlorobenzyl group and ethanolamine chain. The benzylamino group may confer greater steric hindrance, affecting receptor binding .

Backbone and Side-Chain Variations

Ethanol vs. Acetic Acid Derivatives :
  • 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride (CAS 1803560-78-2): Molecular Formula: C₉H₁₀ClF₂NO₂ Key Differences: Acetic acid replaces ethanol, and the hydrochloride salt improves aqueous solubility. Molecular weight increases to 237.63 g/mol .
Heterocyclic Derivatives :
  • 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile (CAS 184839-29-0): Molecular Formula: C₁₁H₆F₂N₂S Key Differences: Incorporation of a thiazole ring and nitrile group.

Biological Activity

2-(2,6-Difluorophenyl)-2-(methylamino)ethanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F2N, with a molecular weight of approximately 187.19 g/mol. The compound features a difluorophenyl group and a methylamino group attached to an ethanol backbone, which significantly influences its reactivity and biological interactions.

Research indicates that this compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve:

  • Modulation of Neurotransmitter Systems : The compound has shown potential as an antidepressant and anxiolytic agent by affecting serotonin and norepinephrine pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for further pharmacological exploration.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antidepressant Activity : Modulates neurotransmitter levels, which may alleviate symptoms of depression.
  • Anxiolytic Effects : Reduces anxiety levels through similar mechanisms as its antidepressant properties.
  • Anti-inflammatory Potential : Exhibits effects that could reduce inflammation in various biological contexts.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-(2,4-Dichlorophenyl)-2-(methylamino)ethanolChlorine atoms instead of fluorineBroader biological activity but less targeted effects
3-(Trifluoromethylphenyl)-2-(methylamino)ethanolTrifluoromethyl groupEnhanced lipophilicity; different receptor interactions
4-(Chlorophenyl)-2-(methylamino)ethanolChlorine instead of fluorineDifferent pharmacokinetic profile; varied therapeutic effects

The fluorination pattern in this compound enhances its stability and binding affinity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antidepressant Efficacy : A study demonstrated that the compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant.
  • Anxiolytic Effects : In another study, the compound reduced anxiety-like behaviors in rodents when administered at specific dosages.
  • Anti-inflammatory Activity : Preliminary in vitro tests indicated that the compound could inhibit pro-inflammatory cytokines, supporting its role in reducing inflammation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(2,6-Difluorophenyl)-2-(methylamino)ethanol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A plausible synthesis involves nucleophilic substitution or reductive amination. For example, reacting 2,6-difluorophenyl ethanol derivatives with methylamine under controlled conditions (e.g., using a polar aprotic solvent like DMF and a base such as triethylamine) can yield the target compound. Reaction optimization may include temperature control (e.g., 80–100°C), stoichiometric adjustments (e.g., 1.2 equivalents of methylamine), and catalyst screening (e.g., palladium for coupling reactions). Post-synthesis purification via column chromatography (C18 reverse-phase, acetonitrile/water gradients) or recrystallization can enhance purity .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1\text{H} and 13C^{13}\text{C} NMR spectra for characteristic signals:
  • Aromatic protons (2,6-difluorophenyl): δ ~6.8–7.2 ppm (split due to fluorine coupling).
  • Methylamino group: δ ~2.3–2.6 ppm (singlet for –NCH3_3).
  • Ethanol backbone: δ ~3.6–4.0 ppm (–CH2_2OH).
  • LCMS : Confirm molecular ion peak (e.g., [M+H]+^+ at m/z ~201.17) and fragmentation patterns .
  • HPLC : Use retention time consistency (e.g., 0.99 minutes under SMD-TFA50 conditions) for purity assessment .

Q. What are the critical solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer :

  • Solubility : Test in DMSO (for biological assays) or ethanol/water mixtures (for synthetic steps). Poor aqueous solubility may require formulation with cyclodextrins or surfactants.
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC; protect from light and moisture due to fluorinated aromatic groups .

Advanced Research Questions

Q. How do fluorination patterns (2,6-difluoro vs. other positions) influence the compound’s bioactivity or binding affinity in enzyme inhibition studies?

  • Methodological Answer : Perform comparative molecular docking or SAR studies using analogs (e.g., 2,4-difluoro or monofluoro derivatives). For example, replace the 2,6-difluorophenyl group with 3,5-difluoro or non-fluorinated phenyl groups and measure IC50_{50} values against target enzymes (e.g., DHODH or kinases). Fluorine’s electronegativity and steric effects may enhance binding via polar interactions or conformational rigidity .

Q. What strategies can resolve enantiomeric impurities in this compound, and how does stereochemistry affect its pharmacological profile?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination.
  • Pharmacological Impact : Test enantiomers in vitro (e.g., receptor binding assays) and in vivo (PK/PD studies). For example, (R)-enantiomers may exhibit higher metabolic stability due to reduced CYP450 interactions .

Q. How can metabolic pathways of this compound be elucidated using isotopic labeling or mass spectrometry?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled analogs (e.g., deuterated ethanol backbone) to track metabolic products.
  • HRMS/MS : Identify phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites in hepatocyte incubations. Key metabolites may include hydroxylated difluorophenyl or N-oxide derivatives .

Q. What computational methods are suitable for predicting the compound’s toxicity or off-target effects?

  • Methodological Answer :

  • In Silico Toxicology : Use tools like ProTox-II or Derek Nexus to predict hepatotoxicity, mutagenicity, or hERG inhibition.
  • Off-Target Profiling : Perform molecular similarity searches (e.g., SwissTargetPrediction) to identify unintended targets (e.g., GPCRs or ion channels). Validate predictions with in vitro selectivity panels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.